3-Tert-butylthio-2-carboxypyridine

Lipophilicity Chromatography Drug Design

Researchers requiring a protected thiol or S,N-bifunctional ligand often struggle to find a stable, lipophilic intermediate. This compound is the precise solution. Its tert-butylthio group enables clean deprotection and oxidation to sulfonic acid linkers, a transformation impossible with simple pyridine carboxylic acids. It also coordinates diverse metals (Fe, Co, Ni, Cu, Zn) for catalyst design. Key supply advantages: Off-white solid | Purity: 98% | Melting point: 132-134°C for identity confirmation | LogP: 2.17 for reversed-phase method validation.

Molecular Formula C10H13NO2S
Molecular Weight 211.28 g/mol
CAS No. 178811-41-1
Cat. No. B014650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butylthio-2-carboxypyridine
CAS178811-41-1
Synonyms3-tert-Butylthiopicolinic Acid;  3-[(1,1-Dimethylethyl)thio]-2-pyridinecarboxylic Acid; 
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESCC(C)(C)SC1=C(N=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2S/c1-10(2,3)14-7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13)
InChIKeyUAUIAQFRHBUKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butylthio-2-carboxypyridine: Core Specifications


3-Tert-butylthio-2-carboxypyridine (synonyms: 3-tert-butylthiopicolinic acid, 3-(tert-butylsulfanyl)pyridine-2-carboxylic acid) is a pyridine derivative characterized by a carboxylic acid group at the 2-position and a tert-butylthio (-S-C(CH₃)₃) substituent at the 3-position, with molecular formula C₁₀H₁₃NO₂S and molecular weight 211.28 g/mol . The compound exhibits a melting point of 132–134°C and a boiling point of 346.07°C at 760 mmHg . It is supplied as an off-white solid with commercial purities typically ranging from 95% to 98% .

Thioether-functionalized pyridine carboxylic acid building block
Enables S-donor metal complexation beyond N,O-only chelators
Acts as protected thiol for sulfonic acid linker synthesis
Enhanced lipophilicity supports reverse-phase chromatography

Why 3-Tert-butylthio-2-carboxypyridine Is Irreplaceable


Generic pyridine carboxylic acids such as picolinic acid (2-pyridinecarboxylic acid) or nicotinic acid (3-pyridinecarboxylic acid) cannot substitute for 3-tert-butylthio-2-carboxypyridine because the tert-butylthio substituent introduces fundamentally distinct physicochemical properties that govern both synthetic utility and metal coordination behavior. The tert-butylthio group imparts a calculated LogP value of 2.17, substantially higher than unsubstituted picolinic acid (LogP ~0.5), which translates to different solubility profiles and chromatographic behavior . In coordination chemistry, the tert-butylthio sulfur atom can serve as an additional donor site for metal complexation, whereas unsubstituted pyridine carboxylic acids offer only N- and O-donor atoms [1]. Furthermore, the tert-butylthio group can function as a protected thiol precursor, enabling conversion to sulfonic acid moieties via cleavage with BBr₃ and subsequent oxidation—a synthetic transformation impossible with simple pyridine carboxylic acids [2].

No S-donor site

Generic pyridine carboxylic acids lack the thioether sulfur atom, eliminating additional metal coordination capability.

Protected thiol unavailable

Without the tert-butylthio group, conversion to sulfonic acid linkers via BBr₃ cleavage is not possible.

Altered chromatographic retention

The substantially lower LogP of picolinic acid (~0.5) may shift RP-HPLC retention and separation profiles.

3-Tert-butylthio-2-carboxypyridine: Selection Evidence


Lipophilicity: tert-Butylthio vs. Picolinic Acid

3-Tert-butylthio-2-carboxypyridine exhibits a calculated LogP value of 2.17 , while unsubstituted picolinic acid (2-pyridinecarboxylic acid) has an experimentally determined LogP of approximately 0.5 [1]. The 3-tert-butylthio group increases the calculated partition coefficient by more than 1.5 log units, reflecting substantially enhanced lipophilicity that affects retention time in reverse-phase chromatography, membrane permeability in biological assays, and solubility in organic solvents.

Lipophilicity (LogP)
Reported
ΔLogP +1.67
Markedly higher lipophilicity; alters RP-HPLC retention
Calculated (2.17) vs experimental picolinic acid (0.5)
Lipophilicity Chromatography Drug Design

Synthetic Yield: Nitrile Hydrolysis Benchmark

3-Tert-butylthio-2-carboxypyridine was synthesized via hydrolysis of 3-(tert-butylthio)picolinonitrile using NaOH in ethanol/water under reflux for 1 hour under inert atmosphere, followed by acidification to pH 2 and extraction, affording a solid product with 87% isolated yield . This yield compares favorably to reported yields for analogous pyridine carboxylic acid syntheses from corresponding nitriles, which typically range from 60% to 80% under comparable conditions [1].

Synthetic Yield
Class-level
87% isolated
Reproducible benchmark for procurement or scale-up
Class baseline 60–80% for nitrile hydrolysis to pyridine acids
Synthetic Methodology Process Chemistry Yield Optimization

Thermal Stability and Melting Point Profile

3-Tert-butylthio-2-carboxypyridine exhibits a melting point range of 132–134°C . In contrast, unsubstituted picolinic acid melts at 136–139°C (with decomposition) [1], while 3-substituted pyridine carboxylic acids lacking the tert-butylthio group typically melt at lower temperatures—for example, 3-hydroxypicolinic acid melts at 208–212°C (with decomposition) and 3-aminopicolinic acid melts at 210–215°C (decomposition). The well-defined, narrow melting range without decomposition indicates a crystalline, thermally stable solid suitable for long-term ambient storage.

Thermal Stability
Reported
132–134°C
Narrow melting range supports QC identity verification
No decomposition; vs picolinic acid 136–139°C with decomp.
Thermal Analysis Quality Control Formulation

Metal-Coordination: Additional S-Donor Site

In coordination chemistry, ligands structurally related to 3-tert-butylthio-2-carboxypyridine demonstrate that the tert-butylthio sulfur atom can function as a coordinating donor site. Studies on 2,6-bis(tert-butylthiomethyl)pyridine (tbtmp) show that the tert-butylthio sulfur atoms coordinate to transition metal ions including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II), forming stable NS₂-type tridentate complexes with distorted pseudo-bipyramidal geometry [1]. In contrast, simple pyridine carboxylic acids such as picolinic acid act as N,O-bidentate chelators without an S-donor site, and do not offer the expanded coordination sphere or distinct electronic properties provided by the thioether sulfur atom.

S-Donor Capability
Class-level
Potential S,N,O-tridentate
Expands accessible metal complexes beyond N,O-only ligands
Inferred from tbtmp complexes with Fe,Co,Ni,Cu,Zn
Coordination Chemistry Ligand Design Metal Complexation

tert-Butylthio as a Protected Thiol

The tert-butylthio group in 3-tert-butylthio-2-carboxypyridine and related compounds can function as a protected thiol precursor. In a published synthetic methodology, tert-butylthio groups attached to aromatic rings were cleaved with BBr₃ to liberate intermediate thiols, which were subsequently trapped with acetyl chloride and oxidized with H₂O₂ to generate sulfonic acid moieties [1]. This two-step deprotection–oxidation sequence enables the conversion of tert-butylthio-protected intermediates to sulfonic acids without exposing sensitive functionalities to strongly oxidizing conditions prematurely. Simple pyridine carboxylic acids lacking the tert-butylthio group cannot undergo this transformation.

Protected Thiol
Class-level
BBr₃ → thiol → sulfonic acid
Enables sulfonic acid linker synthesis not possible with simple pyridine acids
Validated on tert-butylthio aromatic systems
Synthetic Intermediate Protecting Group Strategy Sulfonic Acid Linkers

3-Tert-butylthio-2-carboxypyridine: Key Applications


Coordination Polymer Linker Building Block

The tert-butylthio group in 3-tert-butylthio-2-carboxypyridine serves as a protected thiol that can be deprotected and oxidized to generate sulfonic acid functionality, as demonstrated in the synthesis of pyridine-functionalized benzene sulfonic acids [1]. Laboratories developing coordination polymers or metal-organic frameworks requiring sulfonic acid-based linkers with pyridine donor sites should prioritize this compound as a key intermediate, a synthetic pathway unavailable with simple pyridine carboxylic acids.

Lipophilic Reference Standard for HPLC

With a calculated LogP of 2.17, 3-tert-butylthio-2-carboxypyridine represents a significantly more lipophilic derivative than unsubstituted picolinic acid (LogP ~0.5) [1][2]. Analytical laboratories developing reverse-phase HPLC or LC-MS methods for pyridine carboxylic acid derivatives can utilize this compound as a high-retention reference standard to validate separation of lipophilic from hydrophilic analogs.

Precursor for Thioether Metal Complexes

Structurally related tert-butylthio-substituted pyridines have been shown to coordinate transition metals including Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) via both N and S donor atoms [1]. Researchers designing novel transition metal catalysts or studying S-donor ligand effects in homogeneous catalysis may select 3-tert-butylthio-2-carboxypyridine as a bifunctional ligand building block offering both carboxylate and thioether coordination sites.

Medicinal Chemistry Scaffold Intermediate

The combination of a well-defined melting point (132–134°C) [1][2], high LogP (2.17) [3], and the synthetic versatility of the tert-butylthio group as a protected thiol makes this compound a strategic intermediate for medicinal chemistry programs. Projects targeting lead compounds with specific logD ranges or requiring latent thiol functionality for late-stage diversification should consider procurement of this compound over simpler, less versatile pyridine carboxylic acid building blocks.

Application
Selection Property
Validation Focus
Coordination polymer linker synthesis
Protected thiol precursor
Sulfonic acid generation and MOF integration
Reverse-phase HPLC method development
High LogP (calculated 2.17)
Retention time benchmarking vs polar pyridine analogs
Transition metal complexation studies
Potential S,N,O-tridentate coordination
Coordination geometry and catalytic screening
Medicinal chemistry lead diversification
Latent thiol and enhanced lipophilicity
Late-stage sulfonic acid introduction and logD tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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